molecular formula C19H26Cl3N7O6 B12367233 Tetrahydrofolic acid (trihydrochloride)

Tetrahydrofolic acid (trihydrochloride)

Cat. No.: B12367233
M. Wt: 554.8 g/mol
InChI Key: PODZJLOKQRGHJH-WMBFYOGGSA-N
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Description

Tetrahydrofolic acid (trihydrochloride) is a derivative of folic acid, a vital B-vitamin. It plays a crucial role in the synthesis of nucleic acids and amino acids, acting as a coenzyme in various biochemical reactions. This compound is essential for DNA synthesis and repair, making it indispensable for cell division and growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofolic acid (trihydrochloride) can be synthesized through the reduction of folic acid. One common method involves using sodium hydroxide to dissolve folic acid in a buffer solution under nitrogen protection. Sodium borohydride is then added in batches to reduce folic acid to tetrahydrofolic acid while maintaining the pH between 6 and 10 .

Industrial Production Methods

In industrial settings, folic acid is often reduced using catalytic hydrogenation. For instance, a continuous-flow technology with Raney nickel as a catalyst has been developed to achieve high conversion rates and selectivity for tetrahydrofolic acid .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofolic acid (trihydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to dihydrofolic acid.

    Reduction: It is produced by the reduction of folic acid.

    Substitution: It can participate in substitution reactions where single-carbon groups are transferred.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrahydrofolic acid (trihydrochloride) has numerous applications in scientific research:

Mechanism of Action

Tetrahydrofolic acid (trihydrochloride) functions as a coenzyme in the transfer of single-carbon groups. It is transported across cells by receptor-mediated endocytosis and is involved in:

Comparison with Similar Compounds

Similar Compounds

    Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.

    5-Methyltetrahydrofolate: A biologically active form of folate involved in homocysteine metabolism.

Uniqueness

Tetrahydrofolic acid (trihydrochloride) is unique due to its role as a coenzyme in single-carbon transfer reactions, which are essential for DNA synthesis and repair. Its ability to act as a carrier of single-carbon groups distinguishes it from other folate derivatives .

Properties

Molecular Formula

C19H26Cl3N7O6

Molecular Weight

554.8 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride

InChI

InChI=1S/C19H23N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1

InChI Key

PODZJLOKQRGHJH-WMBFYOGGSA-N

Isomeric SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl

Origin of Product

United States

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